![molecular formula C11H18 B14599263 1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane CAS No. 59819-74-8](/img/structure/B14599263.png)
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-5-methylidenebicyclo[410]heptane is a bicyclic hydrocarbon with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the dihydrochlorination and isomerization reactions of 7,7-dichlorobicyclo[4.1.0]heptane using copper mono- and bivalent salts and alcohol (methanol or ethanol) as a hydrogen chloride-binding reagent . The reaction is typically carried out at 60°C for 6 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce various hydrocarbons.
Applications De Recherche Scientifique
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The cyclopropane ring strain and the presence of a double bond within the skeleton provide both thermodynamic and kinetic opportunities for reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: This compound has a similar bicyclic structure but differs in the arrangement of the rings and substituents.
7,7-dimethyl-3-methylenebicyclo[4.1.0]heptane: Another similar compound with slight variations in the substituents and ring structure.
Uniqueness
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane is unique due to its specific arrangement of methyl groups and the presence of a methylene bridge. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
59819-74-8 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
1,3,3-trimethyl-5-methylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H18/c1-8-5-10(2,3)7-11(4)6-9(8)11/h9H,1,5-7H2,2-4H3 |
Clé InChI |
GEHXQDHJGCVDOM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C)C2CC2(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
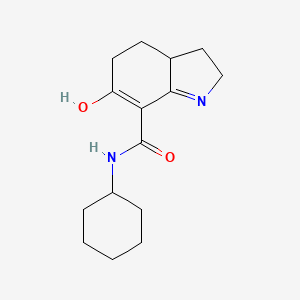
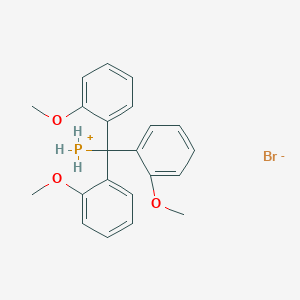
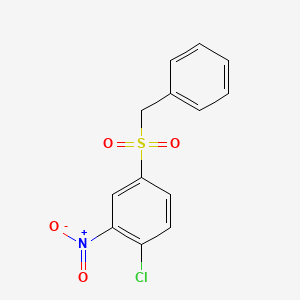
![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)

![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
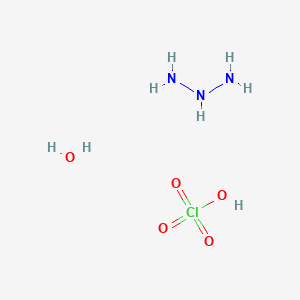
![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)

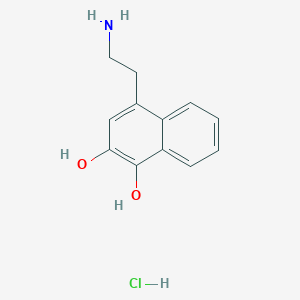


![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
